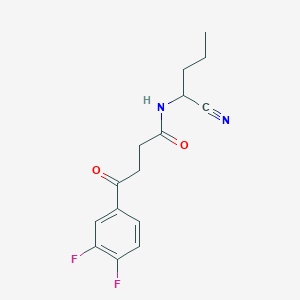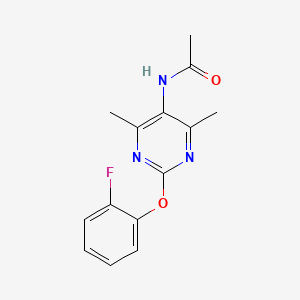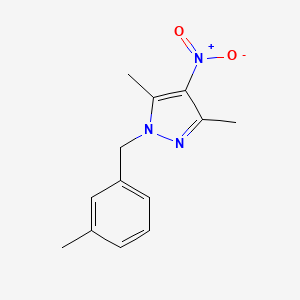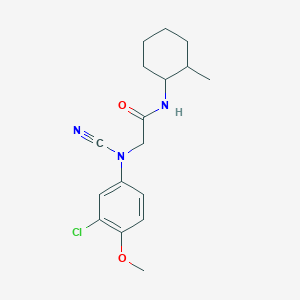
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide, also known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of anilinoacetamides and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide can disrupt the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and physiological effects:
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and increase the levels of antioxidant enzymes. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its high potency and selectivity. 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer to cells or animals.
未来方向
There are several future directions for the study of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in combination with other drugs to enhance its therapeutic effects. Moreover, further studies are needed to elucidate the mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide (2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide) is a chemical compound that has shown significant potential for therapeutic applications. Its high potency and selectivity make it an attractive candidate for further investigation. The development of more efficient synthesis methods and the investigation of its potential use in combination with other drugs are areas of research that hold promise for the future.
合成方法
The synthesis of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide involves the reaction of 2-methylcyclohexylamine with 3-chloro-4-methoxyaniline, followed by the addition of acetic anhydride and potassium cyanide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide.
科学研究应用
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12-5-3-4-6-15(12)20-17(22)10-21(11-19)13-7-8-16(23-2)14(18)9-13/h7-9,12,15H,3-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUCKYHEYIGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN(C#N)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)
![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)
![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)
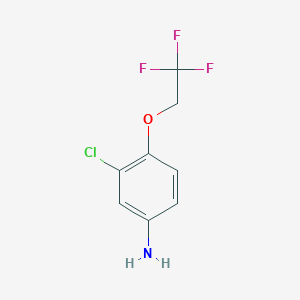
![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)
![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)
